n-(Hydroxymethyl)glycine

Description

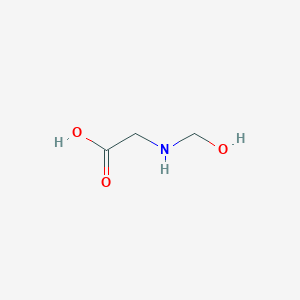

Structure

2D Structure

3D Structure

Properties

CAS No. |

15874-34-7 |

|---|---|

Molecular Formula |

C3H7NO3 |

Molecular Weight |

105.09 g/mol |

IUPAC Name |

2-(hydroxymethylamino)acetic acid |

InChI |

InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7) |

InChI Key |

WBTIFBJEYFLFFW-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)NCO |

Canonical SMILES |

C(C(=O)O)NCO |

Other CAS No. |

15874-34-7 |

Synonyms |

monomethylolglycine sodium hydroxymethylglycinate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation Routes for N Hydroxymethyl Glycine and Its Derivatives

While various methods exist for the synthesis of N-alkyl amino acids and their derivatives, the formation of N-(hydroxymethyl)glycine and its related compounds is of particular interest in several chemical contexts. monash.edu One notable approach involves the reaction of glycine (B1666218) with formaldehyde (B43269). google.com Furthermore, derivatives of this compound can be formed in complex systems, such as through the 1,3-dipolar cycloaddition reaction of a glycine-derived ylide to yield new chlorins. nih.gov

Chemical Reactivity and Transformation Pathways of N Hydroxymethyl Glycine

Reactions Involving the N-Hydroxymethyl Moiety

The N-hydroxymethyl group is the most reactive site in N-(hydroxymethyl)glycine, participating in a range of substitution and decomposition reactions.

The reaction of this compound with phosphorus-containing reagents is a cornerstone for the synthesis of N-phosphonomethyl-glycine, the immediate precursor to the herbicide glyphosate (B1671968). This transformation typically involves the reaction of this compound with a dialkyl phosphite (B83602), such as dimethyl phosphite, in the presence of an amine catalyst. The reaction proceeds through the nucleophilic attack of the phosphite on the electrophilic carbon of the N-hydroxymethyl group, leading to the formation of a phosphonate (B1237965) ester and the elimination of water. Subsequent hydrolysis of the resulting phosphonate ester yields N-phosphonomethyl-glycine.

Key parameters influencing this reaction include temperature, the nature of the solvent, and the type of catalyst employed. The use of an amine catalyst is crucial for facilitating the reaction by activating the phosphite reagent.

Table 1: Key Aspects of N-Phosphonomethyl-glycine Synthesis

| Feature | Description |

| Reactants | This compound, Dialkyl phosphite (e.g., dimethyl phosphite) |

| Product | N-Phosphonomethyl-glycine (after hydrolysis) |

| Catalyst | Amine catalyst |

| Mechanism | Nucleophilic attack of phosphite on the hydroxymethyl carbon |

| Byproduct | Water |

In aqueous solutions, this compound exists in equilibrium with its constituent reactants, formaldehyde (B43269) and glycine (B1666218). This hydrolysis is a reversible reaction, and the position of the equilibrium is dependent on factors such as pH and temperature. The equilibrium constant for this reaction indicates the relative stability of this compound in water. The study of these equilibria is crucial for understanding the behavior of this compound in biological and environmental systems.

Thermal decomposition of this compound has been investigated to understand its stability and the nature of its breakdown products. When heated, this compound can undergo a variety of transformations. One significant pathway involves the self-condensation of two molecules to form N,N'-methylenebis(glycine) and release formaldehyde and water. Other potential decomposition products can arise from more complex fragmentation and rearrangement reactions, depending on the specific conditions of temperature and atmosphere.

Transformations at the Glycine Carboxylate and Amine Functional Groups in N-Hydroxymethylated Contexts

While the N-hydroxymethyl group is the primary site of reactivity, the carboxylate and amine functionalities of the parent glycine molecule can also participate in chemical transformations. The presence of the N-hydroxymethyl group can influence the reactivity of these other functional groups. For instance, the amine group's nucleophilicity is somewhat attenuated due to the electron-withdrawing nature of the hydroxymethyl substituent. The carboxylate group can undergo esterification or amidation reactions under appropriate conditions, although these are generally less facile than the reactions involving the N-hydroxymethyl moiety.

Complexation Chemistry of this compound Derivatives with Metal Ions

The ability of this compound and its derivatives to form complexes with metal ions is an important aspect of their chemistry, with implications for their use as chelating agents.

A prominent example of a hydroxymethyl-substituted glycine derivative is N-[tris(hydroxymethyl)methyl]glycine, commonly known as Tricine. Tricine is widely used as a biological buffer and a chelating agent for various metal ions. Its coordination chemistry has been extensively studied. Tricine typically acts as a tridentate or tetradentate ligand, coordinating to metal ions through its amine nitrogen, carboxylate oxygen, and one or more of its hydroxyl oxygens. The specific coordination mode depends on the metal ion, the pH of the solution, and the stoichiometry of the complex. The presence of the multiple hydroxymethyl groups enhances the water solubility of the metal complexes and influences their stability and structure.

Potentiometric Studies of Metal-Ligand Interactions

Potentiometric titrations are a fundamental technique for quantitatively determining the stability of metal-ligand complexes in solution. This method involves monitoring the potential of an electrode, typically a pH-sensitive glass electrode, as a function of the volume of a titrant added. For the study of this compound, often referred to as tricine, and its interactions with metal ions, the Irving and Rossotti pH-titration technique is a commonly employed method. acs.org This approach allows for the calculation of acid dissociation constants of the ligand and the stability constants of the resulting metal complexes.

Research in this area has provided detailed insights into the formation and stability of complexes between this compound and a variety of metal ions. These studies are often conducted under controlled conditions of temperature and ionic strength to ensure the accuracy and comparability of the data.

Detailed Research Findings

Potentiometric investigations have revealed the formation of both 1:1 and 1:2 (metal:ligand) complexes of this compound with several divalent and polyvalent metal ions. iaea.org The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, the ionic strength of the medium, and the temperature. acs.orgiaea.org

Studies on transition metal ions such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been extensively conducted. acs.orgacs.orgrsc.org The stability of these complexes generally follows the Irving-Williams order, which is a recognized trend in the stability of complexes formed by first-row transition metal ions. tsijournals.com Furthermore, at higher pH values, the formation of mixed hydroxy complexes has been observed, indicating a more complex interaction landscape.

Investigations have also extended to other metal ions, including Thorium(IV), Cerium(III), Lanthanum(III), and Uranyl(II) (UO₂²⁺), providing a broader understanding of the coordinating properties of this compound. iaea.orgaun.edu.eg The thermodynamic parameters for the complexation reactions, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have been determined from the temperature dependence of the stability constants, offering deeper insights into the spontaneity and nature of the binding process. acs.orgiaea.org

The following tables summarize the stability constants (log K) for various metal complexes with this compound as determined by potentiometric studies.

Stability Constants of Divalent Metal Ion Complexes with this compound

| Metal Ion | Stoichiometry (Metal:Ligand) | log K | Temperature (°C) | Ionic Strength (M) | Reference |

|---|---|---|---|---|---|

| Co(II) | 1:1 | 6.95 | 25 | 0.15 (KNO₃) | acs.org |

| Ni(II) | 1:1 | 5.40 | 25 | 0.15 (KNO₃) | acs.org |

| Cu(II) | 1:1 | 9.23 | 25 | 0.15 (KNO₃) | acs.org |

| Cu(II) | 1:1 | 10.54 | - | 0.2 | |

| Cu(II) | 1:2 | 12.17 | - | 0.2 | |

| Zn(II) | 1:1 | 5.98 | 25 | 0.15 (KNO₃) | acs.org |

| Zn(II) | 1:1 | 6.77 | - | 0.2 | |

| Zn(II) | 1:2 | 7.8 | - | 0.2 |

Stability Constants of Other Metal Ion Complexes with this compound

| Metal Ion | Stoichiometry (Metal:Ligand) | log K | Temperature (°C) | Ionic Strength (M) | Reference |

|---|---|---|---|---|---|

| Th(IV) | 1:1 | - | 25 | 0.10 (KNO₃) | iaea.orgaun.edu.eg |

| Th(IV) | 1:2 | - | 25 | 0.10 (KNO₃) | iaea.orgaun.edu.eg |

| Ce(III) | 1:1 | - | 25 | 0.10 (KNO₃) | iaea.orgaun.edu.eg |

| Ce(III) | 1:2 | - | 25 | 0.10 (KNO₃) | iaea.orgaun.edu.eg |

| La(III) | 1:1 | - | 25 | 0.10 (KNO₃) | iaea.orgaun.edu.eg |

| La(III) | 1:2 | - | 25 | 0.10 (KNO₃) | iaea.orgaun.edu.eg |

| UO₂(II) | 1:1 | - | 25 | 0.10 (KNO₃) | iaea.orgaun.edu.eg |

| UO₂(II) | 1:2 | - | 25 | 0.10 (KNO₃) | iaea.orgaun.edu.eg |

Advanced Mechanistic Investigations of N Hydroxymethyl Glycine Reactivity and Biological Impact

Kinetic Studies of Formation and Degradation Pathways

The formation and degradation of N-(hydroxymethyl)glycine and related glycine (B1666218) derivatives are significantly influenced by reaction conditions such as pH and temperature. Kinetic studies reveal that these pathways are often complex, involving multiple steps and catalytic influences.

The formation and decomposition of N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), an Amadori compound derived from the reaction of glucose and glycine, have been studied in aqueous solutions at 90°C. imreblank.ch The kinetics of both its formation and degradation are pH-dependent, with reactions proceeding faster at pH 7 than at pH 6. imreblank.ch After a two-hour reaction period, the yield of DFG was approximately 13 mol%. imreblank.ch The degradation rate also increases with pH; at pH 7, nearly 60% of the initial DFG degrades within one hour, while at pH 6, 55% remains unreacted after two hours of heating. imreblank.ch This difference is attributed to the favored reaction pathways at different pH levels, with the reversible 1,2-enolization pathway being more prominent at pH 6. imreblank.ch

Kinetic investigations into structurally similar carbinolamides, such as N-(hydroxymethyl)phthalimidine, provide further insight into the reactivity of the N-(hydroxymethyl) group. The degradation of N-(hydroxymethyl)phthalimidine in aqueous solutions is subject to catalysis by hydroxide (B78521) ions. amazonaws.com The apparent second-order rate constant for the hydroxide-dependent reaction of this N-alkylated carbinolamide was determined to be 0.83 M⁻¹s⁻¹. amazonaws.com This reactivity is approximately 2.2 times faster than that of N-(hydroxymethyl)benzamide, a similar compound without N-alkylation, highlighting the electronic effect of the N-substituent on the carbinolamide's stability. amazonaws.com

In the context of food processing, the formation of 5-hydroxymethylfurfural (B1680220) (HMF) from the Maillard reaction, which can involve glycine, has been shown to follow apparent zero-order kinetics with an activation energy of 27.3 kJ/mol in a model apple cider solution. researchgate.net

Table 1: Degradation of N-(1-deoxy-D-fructos-1-yl)-glycine (DFG) at 90°C

| pH | Time (hours) | DFG Degraded (%) |

|---|---|---|

| 7 | 1 | ~60% |

| 6 | 2 | ~45% |

Data sourced from a study on DFG decomposition kinetics. imreblank.ch

Elucidation of Reaction Mechanisms Through Intermediate Identification

The reaction mechanisms of this compound and its precursors are often elucidated by identifying the transient intermediates formed during reactions like the Maillard reaction. These intermediates provide crucial evidence for the proposed reaction pathways.

In reactions involving glycine and 5-hydroxymethylfurfural (HMF), a common product of sugar degradation, several adducts have been identified. researchgate.net Two notable intermediates are the aldol (B89426) condensation adducts: 2β-amino-3α-hydroxy-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid (HGA) and 2α-amino-3β-hydroxy-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid (HGB). researchgate.net These adducts have been found to be less cytotoxic than HMF itself and exhibit a high metabolism rate in Caco-2 cells, where they degrade into products other than HMF. researchgate.net The initial step in the reaction between HMF and glycine often involves the formation of a Schiff base. researchgate.netacs.org

The degradation of N-substituted 1-amino-1-deoxyketoses, such as N-(1-Deoxy-d-xylulos-1-yl)glycine, is a key part of the Maillard reaction. Studies have shown this can be a reversible reaction, capable of reforming the original reducing sugar (xylose in this case). oup.com The process also leads to the formation of intermediate products, detectable by their absorbance at 294 nm, and advanced products, which absorb light at 420 nm. oup.com In more complex D-xylose-glycine reaction systems, novel red pigments, designated Red-M1 and Red-M2, have been isolated and identified as important Maillard reaction intermediates. tandfonline.com

Table 2: Identified Intermediates in Glycine-Related Reactions

| Intermediate Compound | Precursors | Reaction Type |

|---|---|---|

| Schiff Base Adducts | Glycine, 5-Hydroxymethylfurfural (HMF) | Maillard Reaction |

| 2β-amino-3α-hydroxy-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid (HGA) | Glycine, HMF | Aldol Condensation |

| 2α-amino-3β-hydroxy-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid (HGB) | Glycine, HMF | Aldol Condensation |

| Red-M1 / Red-M2 | D-xylose, Glycine | Maillard Reaction |

| N-(1-Deoxy-d-xylulos-1-yl)glycine | Xylose, Glycine | Maillard Reaction |

Data compiled from studies on Maillard reaction intermediates. researchgate.netacs.orgoup.comtandfonline.com

Surface Adsorption Mechanisms of this compound Derivatives as Inhibitors (e.g., Corrosion Inhibition on Metal Surfaces)

Derivatives of this compound are effective corrosion inhibitors for various metals, with their protective action stemming from their ability to adsorb onto the metal surface and form a protective layer. The mechanism of this adsorption is a key area of investigation.

Studies on glycine derivatives, such as N,N-bis(2-hydroxyethyl)glycine (Bicine) and N-(tri(hydroxymethyl)methyl) glycine (Tricine), have demonstrated their efficacy in protecting copper from corrosion in 3.5% NaCl solutions. rsc.orgnih.govrsc.org Both compounds function by adsorbing onto the copper surface, which in turn inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. nih.govrsc.org The presence of these inhibitors shifts the open circuit potential to more positive values, indicating the adsorption of the molecules onto active corrosion sites. rsc.org

The adsorption of these inhibitor molecules onto the copper surface has been found to follow the Langmuir adsorption model. nih.govrsc.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. Further analysis of the free energy of adsorption suggests that the primary mechanism is physical adsorption (physisorption). nih.govrsc.org This type of adsorption typically involves weaker electrostatic forces, such as van der Waals forces or dipole-dipole interactions, between the inhibitor molecules and the charged metal surface. researchgate.net

Tricine, in particular, has shown superior performance, achieving an inhibition efficiency of over 98% at a concentration of 5 mmol L⁻¹. nih.govrsc.org The effectiveness of these organic inhibitors is generally attributed to the presence of heteroatoms like nitrogen and oxygen, which can act as adsorption centers. rsc.org

Table 3: Corrosion Inhibition Performance of Glycine Derivatives on Copper in 3.5% NaCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Adsorption Model | Proposed Mechanism |

|---|---|---|---|---|

| Tricine | ~5 | >98% | Langmuir | Physical Adsorption |

| Bicine | 3 and 5 | Effective, but lower than Tricine | Langmuir | Physical Adsorption |

Data based on electrochemical studies of copper corrosion. rsc.orgnih.govrsc.org

Theoretical and Computational Chemistry Approaches to N Hydroxymethyl Glycine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-(hydroxymethyl)glycine. mdpi.com DFT methods calculate the electron density of a molecule to determine its energy and other properties. mdpi.com These calculations are typically performed using specific basis sets, such as 6-311g-dp, to describe the atomic orbitals. mdpi.com

By optimizing the molecular geometry, researchers can find the most stable conformation of this compound. mdpi.com Subsequent calculations can then determine key quantum chemical parameters that are crucial for predicting reactivity. researchgate.net These parameters include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher E-HOMO value suggests a greater tendency for the molecule to react as a nucleophile.

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower E-LUMO value indicates a higher propensity to act as an electrophile.

Energy Gap (ΔE = E-LUMO - E-HOMO): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large energy gap implies high stability and low reactivity.

These calculations can be performed in both gas and aqueous phases to understand how the solvent environment affects the molecule's properties. mdpi.com For instance, studies on similar glycine (B1666218) derivatives have used DFT to predict their potential as corrosion inhibitors by modeling their interaction with metal surfaces. rsc.org The calculated parameters help to understand how the molecule might adsorb onto a surface and protect it from corrosion. mdpi.comrsc.org

| Parameter | Description | Predicted Value (a.u.) |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | -0.254 |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.012 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 0.266 |

| Dipole Moment (µ) | Measure of Molecular Polarity | 3.15 D |

Molecular Modeling and Dynamics Simulations of this compound Interactions with Biological Macromolecules or Surfaces

Molecular modeling and, specifically, molecular dynamics (MD) simulations are used to study how this compound interacts with larger systems like proteins, DNA, or inorganic surfaces over time. MD simulations model the movements and interactions of atoms and molecules based on a force field, such as CHARMM36m, which defines the potential energy of the system. nih.gov

These simulations can reveal detailed information about:

Binding Modes and Affinity: How and where this compound binds to a biological macromolecule, and the strength of this interaction, often calculated as binding free energy. mdpi.com

Conformational Changes: How the binding of this compound might alter the shape and dynamics of a protein or other macromolecule, potentially affecting its function. acs.org

Solvation Effects: The role of water molecules in mediating the interaction between this compound and the target molecule or surface. nih.gov

Adsorption on Surfaces: The mechanism by which this compound adsorbs onto various surfaces, which is crucial for applications in biomaterials and nanoscience. researchgate.net

For example, MD simulations could be employed to understand how this compound interacts with an enzyme's active site. acs.org The simulation would track the trajectory of the molecule as it approaches the protein, settles into a binding pocket, and forms non-covalent interactions (like hydrogen bonds or van der Waals forces) with amino acid residues. nih.gov Similarly, simulations can model the adsorption of glycine and its derivatives on surfaces like graphene or silica, providing insights into binding energies and preferred orientations. rsc.org

Computational Modeling for Predicting Biological Activities and Adsorption Behavior

Computational modeling extends beyond quantum mechanics and molecular dynamics to predict specific biological activities and physical behaviors like adsorption. marine.csiro.au Techniques like molecular docking are widely used to screen virtual libraries of compounds against a biological target, predicting their binding affinity and mode of interaction. scielo.org.mx

Predicting Biological Activities: The principle of "lock and key" is the foundation for predicting biological activity through molecular docking. scielo.org.mx A computational model of a target protein (the "lock"), often derived from X-ray crystallography, is used to test how well this compound (the "key") fits into its binding site. scielo.org.mx Programs like AutoDock Vina can calculate a predicted free energy of binding (ΔG), which serves as an index of the experimental binding affinity. scielo.org.mx A lower (more negative) ΔG value suggests a stronger and more stable interaction, which may correlate with higher biological activity, such as enzyme inhibition. semanticscholar.org Recent studies have used this approach to evaluate glycine-conjugated compounds as potential receptor antagonists. mdpi.com

Predicting Adsorption Behavior: Computational models are also essential for predicting how this compound will behave at the interface with different materials. researchgate.net DFT calculations can predict the adsorption energy (Eads) of the molecule onto various surfaces, indicating whether the interaction is physisorption (weak, van der Waals forces) or chemisorption (stronger, covalent bonding). rsc.org Studies on glycine adsorption on hexagonal sheets like graphene and boron nitride have shown the importance of including dispersion corrections in these models to obtain accurate results. rsc.org The adsorption behavior is critical for understanding how this compound might function in applications such as biocompatible coatings on medical implants or as a component in biosensors. researchgate.net

| Biological Target | Target Class | Predicted Binding Energy (ΔG, kcal/mol) | Potential Biological Role |

|---|---|---|---|

| Human Serum Albumin (HSA) | Transport Protein | -5.8 | Transport and distribution in the bloodstream |

| Acetylcholinesterase (AChE) | Enzyme | -6.5 | Enzyme inhibition |

| Estrogen Receptor Alpha (ERα) | Nuclear Receptor | -7.2 | Receptor antagonism or agonism |

Analytical Methodologies for the Characterization and Quantification of N Hydroxymethyl Glycine in Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the separation and purity assessment of N-(hydroxymethyl)glycine and its derivatives. These methods are valued for their ability to separate components within a mixture with high resolution and sensitivity.

Reverse-phase (RP) HPLC is a commonly employed method for the analysis of this compound, often in its salt form. sielc.com A typical mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is generally replaced with a volatile acid such as formic acid. sielc.comsielc.com The scalability of these HPLC methods allows for their use in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com

UPLC, which utilizes columns with smaller particle sizes (e.g., 3 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com This makes it particularly suitable for high-throughput screening applications. Furthermore, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS have proven effective for retaining and analyzing highly polar and ionic compounds like this compound and related metabolites. nih.gov

Table 1: Chromatographic Conditions for Glycine (B1666218) Derivative Analysis This table is interactive. Users can sort and filter the data.

| Technique | Column Type | Mobile Phase Components | Detector | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Newcrom R1, C18 | Acetonitrile, Water, Phosphoric/Formic Acid | UV, MS | Separation, Purity Assessment, Pharmacokinetics | sielc.com |

| UPLC | Sub-3 µm particles | Acetonitrile, Water, Formic Acid | MS | Fast Separations, High-Throughput Analysis | sielc.com |

| UPLC-MS/MS | Torus DEA (HILIC/WAX) | Water with EDTA and Acetic Acid | MS/MS | Quantification of polar metabolites | |

| HILIC-MS | - | Acetonitrile, Ammonium Formate | MS | Metabolomic studies of polar compounds | nih.gov |

| HPLC | NH2 phase | Water-Acetonitrile | UV-vis, ELSD | Simultaneous analysis of amino acids and sugars | spectroscopyonline.com |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. 1H and 13C NMR spectroscopy are used to assign the structure of glycine derivatives by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule. researchgate.net For instance, the identity of N-[Tris(hydroxymethyl)methyl]glycine (Tricine), a related compound, is routinely confirmed via its IR spectrum and NMR data. merckmillipore.comacgpubs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The exact mass is calculated as 105.042593085 Da. nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful for identifying and quantifying the compound and its metabolites in complex biological matrices. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can quantify unstable adducts, such as N2-hydroxymethyl-dG, by reducing them to more stable forms for detection. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides characteristic absorption bands for the hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups, which helps to confirm the compound's identity. merckmillipore.comnih.gov

Table 2: Spectroscopic Data for this compound and Related Compounds This table is interactive. Users can sort and filter the data.

| Method | Application | Key Findings | Compound | Reference |

|---|---|---|---|---|

| NMR | Structural Elucidation | Assignment of 1,4- and 1,5-regioisomer structures based on 1H and 13C NMR. | N-protected 2-(1H-1,2,3-triazol-1-yl)-glycine derivatives | |

| MS | Molecular Weight Determination | Exact mass computed as 105.042593085 Da. | This compound | nih.gov |

| MS/MS | Quantification | Detection of N2-hydroxymethyl-dG after reduction to N2-methyl-dG using the transition m/z 282.2→m/z 166.1. | N2-hydroxymethyl-dG | nih.gov |

| IR | Functional Group Identification | Confirms identity through characteristic absorption bands. | N-[Tris(hydroxymethyl)methyl]glycine | merckmillipore.com |

| FTIR | Spectral Analysis | Provides reference spectra for structural confirmation. | N-(2-Hydroxyethyl)glycine | nih.gov |

Electrochemical Techniques for Investigating Redox Behavior and Surface Interactions (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical methods are primarily used to study the redox behavior of this compound and its interactions at electrode surfaces, with significant applications in fields like corrosion science. While much of the specific research has been conducted on its derivative, Tricine, the principles are broadly applicable.

Potentiodynamic Polarization is used to investigate the effect of glycine derivatives on corrosion processes. rsc.orgresearchgate.net In these studies, the electrode potential is scanned, and the resulting current is measured. The presence of inhibitors like Tricine causes a shift in the polarization curves toward lower current densities, which indicates a decrease in the corrosion rate of metals such as copper and zinc. rsc.orgresearchgate.net These measurements reveal that such compounds can act as effective corrosion inhibitors by suppressing both anodic and cathodic reactions. rsc.orgarabjchem.org

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the mechanisms of surface interactions. researchgate.netresearchgate.net By applying a small amplitude AC signal over a range of frequencies, EIS can characterize the properties of the protective film formed by the inhibitor on the metal surface. rsc.orgresearchgate.net The data is often fitted to an equivalent electrical circuit model to quantify parameters like charge transfer resistance and double-layer capacitance, elucidating the nature of the adsorption process. nih.gov For example, studies with Tricine have shown that it inhibits the charge transfer process by adsorbing onto the metal surface, following the Langmuir adsorption isotherm. rsc.orgresearchgate.net

Table 3: Electrochemical Parameters for Glycine Derivatives in Corrosion Inhibition This table is interactive. Users can sort and filter the data.

| Technique | System | Parameter Measured | Observation | Compound Studied | Reference |

|---|---|---|---|---|---|

| Potentiodynamic Polarization | Copper in 3.5% NaCl | Corrosion Current Density (i_corr) | i_corr decreases with increasing inhibitor concentration. | Tricine, Bicine | rsc.org |

| Potentiodynamic Polarization | Zinc in 0.5M NaCl | Inhibition Efficiency (IE%) | IE% of 86.7% at 3 mM, increasing to ~90% at 10 mM. | Tricine | researchgate.netresearchgate.net |

| Electrochemical Impedance Spectroscopy | Copper in 3.5% NaCl | Charge Transfer Resistance (R_ct) | R_ct increases, indicating inhibition of the charge transfer process. | Tricine, Bicine | rsc.org |

| Electrochemical Impedance Spectroscopy | Zinc in 0.5M NaCl | Double Layer Capacitance (C_dl) | C_dl decreases, suggesting adsorption of the inhibitor on the surface. | Tricine | researchgate.netresearchgate.net |

| Polarography | Cu(II) and Zn(II) solutions | Stability Constants (log β) | Formation of 1:1 and 1:2 metal-ligand complexes. | Tricine |

Application of Isotopic Labeling for Metabolic and Mechanistic Tracing

Isotopic labeling is a crucial technique for tracing the metabolic fate and reaction mechanisms of this compound and its precursors. By replacing specific atoms with their heavier isotopes (e.g., 13C, 15N, 2H), researchers can follow the journey of the molecule through complex biological or chemical systems using mass spectrometry or NMR.

A significant application is in the study of DNA adducts. For example, using [13CD2]-formaldehyde in combination with sensitive mass spectrometry methods allows for the unambiguous differentiation between endogenous and exogenous N2-hydroxymethyl-dG DNA adducts. nih.gov This approach is critical for understanding the sources and biological consequences of DNA damage.

Isotopic labeling is also fundamental to metabolic flux analysis. Tracers like [2-13C]glycine and [15N]glycine are used to track the flow of carbon and nitrogen through metabolic pathways. nih.govnih.gov These studies have revealed how the glycine cleavage system contributes one-carbon units for the biosynthesis of essential molecules like purines and thymidine. nih.govresearchgate.net For instance, culturing cells with [15N]glycine allows for the detection of 15N incorporation into a wide range of nitrogen-containing metabolites, providing a map of glycine's metabolic network. nih.gov This approach can identify metabolic vulnerabilities in diseases like cancer and is used to assess the target engagement of drugs that inhibit enzymes in these pathways. pnas.org

Table 4: Applications of Isotopic Labeling in this compound Research This table is interactive. Users can sort and filter the data.

| Isotopic Label | Analytical Technique | Research Area | Key Finding | Reference |

|---|---|---|---|---|

| [13CD2]-formaldehyde | LC-MS/MS | DNA Adduct Analysis | Differentiates between endogenous and exogenous sources of N2-hydroxymethyl-dG. | nih.gov |

| [2-13C]glycine | Mass Spectrometry | Metabolic Tracing | Traces the contribution of the glycine cleavage system to one-carbon metabolism and nucleotide synthesis. | nih.govresearchgate.net |

| [15N]glycine | HRMS, MS/MS | Metabolomics | Identifies 13 nitrogen-containing metabolites derived from glycine, mapping its metabolic network. | nih.gov |

| [15N]/[13C]-glycine | NMR | Protein Expression | Used for site-specific isotopic labeling to optimize recombinant protein expression for structural studies. | ukisotope.com |

| U-13C-glycine | LC-MS | Enzyme Inhibition | Monitors the inhibition of serine hydroxymethyltransferase (SHMT) by tracking glycine incorporation into downstream metabolites. | pnas.org |

Research on Chemically Modified N Hydroxymethyl Glycine Derivatives and Their Analogues

Investigations of N,N-bis-Hydroxymethylglycine

N,N-bis-Hydroxymethylglycine, also known as dimethylolglycine, is a significant derivative of glycine (B1666218) characterized by the substitution of two hydrogen atoms on the nitrogen with hydroxymethyl groups. nih.govgoogle.com Its primary role is as a crucial intermediate in various chemical syntheses.

The synthesis of N,N-bis-hydroxymethylglycine typically involves the reaction of glycine with formaldehyde (B43269). prepchem.comgoogle.com This reaction is often carried out in an anhydrous alcohol medium, such as ethanol (B145695) or methanol (B129727), in the presence of a base like triethylamine (B128534). bendola.comacs.org Paraformaldehyde is commonly used as the source of formaldehyde. bendola.comacs.org

A major application of N,N-bis-hydroxymethylglycine is in the production of the widely used herbicide, N-phosphonomethyl-glycine (glyphosate). google.comacs.org In this process, N,N-bis-hydroxymethylglycine is formed in the reaction mixture and is subsequently reacted with a dialkyl phosphite (B83602), such as diethyl phosphite, without being isolated. bendola.comacs.org This reaction is catalyzed by a base and results in an ester of N-phosphonomethyl-glycine, which is then hydrolyzed to yield the final product. acs.org

Furthermore, N,N-bis-hydroxymethylglycine serves as a precursor in the synthesis of more complex molecules. For instance, it is involved in the formation of an active N-(hydroxymethyl)-N-methelenemethanideaminium ylide, which is a key component in the synthesis of certain chlorin (B1196114) derivatives. acs.orgnih.gov

Below is a table summarizing the key properties of N,N-bis-Hydroxymethylglycine:

| Property | Value |

| IUPAC Name | 2-[bis(hydroxymethyl)amino]acetic acid |

| Molecular Formula | C4H9NO4 |

| Molar Mass | 135.12 g/mol |

| CAS Number | 78464-17-2 |

Data sourced from PubChem CID 10171246 nih.gov

Studies on N-[Tris(hydroxymethyl)methyl]glycine (Tricine)

N-[Tris(hydroxymethyl)methyl]glycine, commonly known as Tricine, is a zwitterionic amino acid derived from tris and glycine. wikipedia.org It is widely recognized as one of Good's buffering agents, with a useful pH buffering range of 7.4-8.8. wikipedia.org

Tricine is extensively used as a buffer in various biochemical and molecular biology applications, particularly in electrophoresis. wikipedia.orgbiocompare.com Its higher negative charge and ionic strength compared to glycine facilitate the separation of low molecular weight proteins and peptides in polyacrylamide gels. wikipedia.orgbostonbioproducts.com It has been successfully used for separating proteins in the range of 1 to 100 kDa. wikipedia.org Beyond electrophoresis, Tricine is also employed in cell culture, where it has been shown to inhibit the growth of mycoplasma, and in enzyme assays. hopaxfc.com

A significant area of research on Tricine involves its ability to form complexes with a variety of metal ions. Studies have demonstrated that Tricine can act as a chelating agent, coordinating with metal ions through its carboxylate oxygen, amino nitrogen, and one or more of its hydroxymethyl groups. bendola.com The coordination mode can be mono-, bi-, or tridentate depending on the metal ion, solvent, and pH of the reaction mixture. bendola.com

The stability of these metal-Tricine complexes has been the subject of numerous investigations. Potentiometric studies have been conducted to determine the stability constants of Tricine complexes with various divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, Th⁴⁺, Ce³⁺, La³⁺, and UO₂²⁺. acs.orgresearchgate.netiaea.orgepa.gov These studies have provided valuable thermodynamic data, such as the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the complex formation reactions. iaea.orgepa.gov The stability of these complexes is influenced by factors such as ionic strength and the presence of organic solvents. acs.orgresearchgate.net For example, polarographic studies have shown that both Cu(II) and Zn(II) form 1:1 and 1:2 complexes with Tricine, with the formation of mixed hydroxy complexes at higher pH values.

The interaction of Tricine with metal ions is a critical consideration in its use as a biological buffer, as the formation of metal complexes can influence biochemical reactions. hopaxfc.com Some of the synthesized metal-Tricine complexes have also been investigated for their potential biological activities, such as anticancer properties. bendola.com

Below is a data table summarizing the stability constants (log K) for 1:1 complexes of Tricine with several divalent metal ions.

| Metal Ion | log K |

| Co²⁺ | 5.40 |

| Ni²⁺ | 6.95 |

| Cu²⁺ | 9.23 |

| Zn²⁺ | 5.98 |

Data from potentiometric studies at 25 °C and an ionic strength of 0.05 mol dm⁻³ KNO₃. acs.org

Research on N-Hydroxymethyl Glyphosate (B1671968) and its Role as a Synthetic Intermediate

N-Hydroxymethyl glyphosate, also known as N-methylol (N-phosphonomethyl) glycine, is a derivative of glyphosate where a hydroxymethyl group is attached to the nitrogen atom. google.com This compound has been investigated as a key intermediate in alternative synthetic routes to glyphosate, a widely used herbicide. google.com

The synthesis of N-hydroxymethyl glyphosate can be achieved by reacting glycine, a phosphorus source, and formaldehyde. google.com One patented method describes the synthesis of N-hydroxymethyl glyphosate by combining glycine, phosphorus trichloride, and formaldehyde. google.com Another approach involves the reaction of glycine, phosphorous acid, and formaldehyde. google.com These methods aim to provide a more direct and cost-effective route to glyphosate compared to traditional methods. google.com

Once synthesized, N-hydroxymethyl glyphosate serves as a precursor that can be converted to glyphosate. This conversion is typically achieved through an oxidation and hydrolysis step. google.com The use of N-hydroxymethyl glyphosate as an intermediate offers potential advantages, such as avoiding the use of certain raw materials like triethylamine and dimethyl phosphite, which are common in other glyphosate synthesis processes. google.com This can lead to a reduction in production costs and the generation of less waste, such as sodium chloride brine. google.com

Research in this area focuses on optimizing the reaction conditions for the synthesis of N-hydroxymethyl glyphosate and its subsequent conversion to glyphosate to improve yield and purity. google.com The stability and reactivity of N-hydroxymethyl glyphosate are critical factors in the efficiency of these synthetic pathways.

Other N-Substituted Glycine Derivatives with Hydroxymethyl Functionality

Beyond the well-studied derivatives, research has also been conducted on other N-substituted glycine derivatives that feature a hydroxymethyl group. These compounds often exhibit interesting chemical and biological properties.

N-(carboxymethyl)-N-(hydroxymethyl)glycine: The search for "N-(carboxymethyl)-N-(hydroxymethyl)glycine" often leads to information about N,N-Bis(carboxymethyl)glycine, also known as Nitrilotriacetic acid (NTA). sigmaaldrich.com However, a distinct compound, Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)-, has been identified as a chelating agent. ontosight.ai This molecule possesses a glycine backbone with an ethyl group on the nitrogen, which is further substituted with bis(carboxymethyl)amino and hydroxymethyl groups. ontosight.ai This complex structure allows it to act as a polydentate ligand, forming stable complexes with metal ions. ontosight.ai Its potential applications include metal ion detoxification and as a component of contrast agents for Magnetic Resonance Imaging (MRI). ontosight.ai

5-(Hydroxymethyl-2-furoyl)glycine: This compound, with the CAS number 38716-68-6, is another N-substituted glycine derivative of interest. ontosight.ainih.gov Its structure consists of a furan (B31954) ring with a hydroxymethyl group at the 5-position, connected to glycine via a carbonyl group. ontosight.ai It is also known by synonyms such as Pyromucuric acid, 5-(hydroxymethyl)- and N-((5-(hydroxymethyl)-2-furanyl)carbonyl)glycine. ontosight.ainih.gov Research on 5-(Hydroxymethyl-2-furoyl)glycine has focused on its role as a metabolite. Specifically, it has been identified as a metabolite of 5-hydroxymethylfurfural (B1680220) in human urine, making it a useful analyte in biological studies. cymitquimica.com Its chemical properties and potential biological activities continue to be subjects of investigation. ontosight.ai

Below is a table of the discussed N-substituted glycine derivatives with their key identifiers.

| Compound Name | CAS Number | Molecular Formula |

| Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)- | N/A | C10H16N2O7 |

| 5-(Hydroxymethyl-2-furoyl)glycine | 38716-68-6 | C8H9NO5 |

Future Perspectives and Interdisciplinary Research Directions in N Hydroxymethyl Glycine Chemistry and Biology

Integration of Advanced Analytical and Computational Methods for Comprehensive Understanding

A deeper comprehension of N-(Hydroxymethyl)glycine's behavior at the molecular level necessitates the synergistic use of advanced analytical and computational tools. While analytical techniques provide empirical data, computational methods offer a theoretical framework to interpret and predict its properties and interactions.

Advanced analytical methods are crucial for the precise quantification and characterization of this compound and its derivatives. Techniques like high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, are employed for its separation and analysis. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid in the mobile phase. sielc.com The development of methods using smaller particle columns, suitable for ultra-high-performance liquid chromatography (UPLC), allows for faster and more efficient analyses. sielc.com Furthermore, isotope-labeled this compound can be instrumental in minimizing matrix effects during analysis, leading to more accurate quantification in complex samples like rice and maize. semanticscholar.org

Computational studies, particularly those employing density functional theory (DFT), provide invaluable insights into the structural and electronic properties of this compound. researchgate.net These methods can be used to optimize molecular geometries, calculate vibrational frequencies, and analyze interactions with other molecules, such as water. researchgate.netsemanticscholar.org By simulating the hydration of glycine (B1666218) and its derivatives, researchers can better understand the proton transfer mechanisms that are fundamental to its chemical reactivity. researchgate.net Molecular dynamics simulations further allow for the study of the conformational landscape of this compound in different environments over time. researchgate.net The integration of these computational approaches with experimental data from techniques like X-ray crystallography provides a holistic view of the molecule's structure and function. semanticscholar.org

Table 1: Advanced Analytical and Computational Methods for this compound Research

| Method Type | Specific Technique | Application | Key Insights |

| Analytical | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound. sielc.com | Enables accurate measurement in various samples. |

| Ultra-High-Performance Liquid Chromatography (UPLC) | Fast and efficient analysis. sielc.com | Reduces analysis time and solvent consumption. | |

| Mass Spectrometry (MS) | Identification and structural elucidation. sielc.com | Provides molecular weight and fragmentation data. | |

| Isotope Labeling | Quantification in complex matrices. semanticscholar.org | Improves accuracy by correcting for matrix effects. | |

| Computational | Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties. researchgate.netsemanticscholar.org | Predicts stable conformations and reactivity. |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions over time. researchgate.net | Reveals dynamic behavior in different environments. | |

| Quantum Chemical Methods | Simulation of vibrational frequencies and spectroscopic properties. semanticscholar.org | Aids in the interpretation of experimental spectra. |

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The synthesis of this compound and its derivatives is an area ripe for innovation, with a strong emphasis on improving "atom economy" – the efficiency of a chemical process in terms of incorporating all reactant atoms into the final desired product. um-palembang.ac.idkccollege.ac.inchembam.comrsc.org Traditional synthetic routes are being re-evaluated and new pathways are being explored to minimize waste and enhance sustainability.

A common method for synthesizing this compound involves the condensation reaction of glycine with formaldehyde (B43269). The stoichiometry of this reaction is critical to maximize the yield of the desired product and minimize the formation of byproducts like bis-hydroxymethyl-glycine. For instance, a 1:1 molar ratio of glycine to formaldehyde in methanol (B129727) at 60°C can achieve over 90% efficiency.

One area of interest is the use of this compound as an intermediate in the synthesis of other important compounds, such as the herbicide glyphosate (B1671968). google.comgoogle.comgoogle.com Novel methods are being developed to prepare glyphosate from this compound derivatives, which could potentially reduce production costs and environmental impact compared to traditional routes. google.com These new pathways aim to eliminate the use of certain raw materials and avoid the generation of problematic waste streams. google.com

Table 2: Comparison of Synthetic Approaches for this compound and its Derivatives

| Synthetic Approach | Key Features | Advantages | Challenges |

| Traditional Condensation | Reaction of glycine with formaldehyde. | Relatively simple and can achieve high yields under optimized conditions. | Stoichiometric control is crucial to minimize byproducts. |

| Catalytic Methods | Use of catalysts to improve reaction efficiency. um-palembang.ac.id | Reduces waste by avoiding stoichiometric reagents, can lead to milder reaction conditions. | Development of efficient and recyclable catalysts. |

| Green Chemistry Approaches | Employment of environmentally friendly solvents and conditions. um-palembang.ac.id | Minimizes environmental impact. | Finding suitable green alternatives that maintain high efficiency. |

| PASE Synthesis | Focus on minimizing pots, atoms, and steps. researchgate.net | High overall efficiency, reduced waste and energy consumption. | Requires careful planning and design of the synthetic route. |

| Intermediate for Glyphosate Synthesis | Use of this compound derivatives to produce glyphosate. google.comgoogle.com | Potential for lower production costs and reduced environmental impact. google.com | Optimization of reaction conditions and scalability. |

Exploration of this compound in Emerging Chemical and Biological Applications

The unique chemical properties of this compound and its derivatives make them promising candidates for a variety of emerging applications in chemistry and biology.

In the realm of materials science , derivatives of this compound, such as Tricine (N-[Tris(hydroxymethyl)methyl]glycine), have been investigated as corrosion inhibitors for metals like zinc. researchgate.netresearchgate.netmerckmillipore.comresearchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. researchgate.netresearchgate.net The effectiveness of these inhibitors is dependent on their concentration and the specific environmental conditions. researchgate.netresearchgate.net The study of their adsorption behavior, often described by models like the Langmuir adsorption isotherm, is crucial for optimizing their performance. researchgate.netresearchgate.net

The field of drug delivery represents another exciting frontier. Amino acid derivatives, including those based on glycine, are being explored as permeation enhancers for transdermal drug delivery (TDD). nih.gov These molecules can interact with the skin's outer layer, the stratum corneum, to facilitate the passage of therapeutic agents. nih.gov The design of biodegradable amino acid esters aims to minimize skin irritation and toxicity, offering a safer alternative to some existing enhancers. nih.gov

Furthermore, this compound and its analogs play a role in fundamental biological processes and have potential applications in biotechnology. For instance, the metabolism of one-carbon units, in which serine and glycine are central players, is a critical area of cancer research. nih.gov Understanding how cancer cells utilize these pathways for growth and proliferation could lead to new therapeutic strategies. nih.gov Additionally, this compound derivatives are used in the synthesis of complex molecules with biological activity, such as chlorins for potential use in photodynamic therapy and other applications. nih.gov

The versatility of this compound is also evident in its use as a chelating agent. Its ability to bind with metal ions makes it a candidate for applications in metal detoxification and as a component of contrast agents for medical imaging. ontosight.ai The sodium salt of this compound, also known as sodium hydroxymethylglycinate, is utilized as a preservative in cosmetics and other products due to its antimicrobial properties. regulations.govbiosynth.comthegoodscentscompany.com

Table 3: Emerging Applications of this compound and its Derivatives

| Field | Application | Mechanism/Function | Relevant Derivatives |

| Materials Science | Corrosion Inhibition | Adsorption onto metal surfaces to form a protective layer. researchgate.netresearchgate.net | Tricine (N-[Tris(hydroxymethyl)methyl]glycine). researchgate.netresearchgate.net |

| Drug Delivery | Transdermal Permeation Enhancement | Interaction with the stratum corneum to increase drug absorption. nih.gov | Alkyl N,N-dimethylamino acetates (glycine derivatives). nih.gov |

| Biotechnology | Cancer Metabolism Research | Involvement in one-carbon metabolism, a key pathway in cancer cell proliferation. nih.gov | Serine, Glycine. nih.gov |

| Synthesis of Bioactive Molecules | Intermediate in the synthesis of complex molecules like chlorins. nih.gov | N-(hydroxymethyl)-N-methelenemethanideaminium ylide. nih.gov | |

| Biomedical | Metal Chelation | Binding with metal ions for detoxification or as contrast agents. ontosight.ai | Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)-. ontosight.ai |

| Preservation | Antimicrobial Agent | Inhibition of bacterial and fungal growth in various products. regulations.govbiosynth.com | Sodium hydroxymethylglycinate. regulations.govbiosynth.com |

Q & A

Q. How is N-(Hydroxymethyl)glycine (Tricine) synthesized and purified for laboratory use?

Tricine is synthesized via the reaction of glycine with formaldehyde under alkaline conditions, followed by purification using recrystallization or chromatography. Key steps include:

- Synthesis : Mix glycine with excess formaldehyde in a 1:3 molar ratio in aqueous NaOH (pH 10–12) at 60–80°C for 6–12 hours.

- Purification : Precipitate the product by adjusting the pH to 4–5 with HCl, followed by vacuum filtration. Further purification via ion-exchange chromatography ensures ≥99% purity, as required for cell culture and electrophoretic applications .

- Quality Control : Verify purity using NMR (¹H/¹³C), HPLC, or mass spectrometry. Ensure absence of endotoxins (<0.1 EU/mg) for biological studies .

Q. What are the optimal conditions for preparing Tricine-based buffers for low molecular weight protein electrophoresis?

Tricine-SDS-PAGE buffers are widely used for resolving peptides (1–100 kDa). The standard protocol includes:

- Buffer Composition :

- Stacking gel: 1 M Tris-HCl (pH 8.45), 0.1% SDS.

- Separating gel: 3 M Tris-HCl (pH 8.9), 0.1% SDS, 8–16% acrylamide.

- Cathode buffer: 0.1 M Tricine, 0.1 M Tris, 0.1% SDS (pH 8.25).

- Methodological Considerations :

- Use a discontinuous buffer system to enhance resolution.

- Maintain a pH gradient (8.0–9.5) to minimize glycine migration interference.

- Optimize acrylamide concentration (e.g., 10% for 10–50 kDa peptides) .

Advanced Research Questions

Q. How does Tricine enhance glycopeptide analysis in glycoproteomics workflows?

Tricine improves glycopeptide separation and ionization in mass spectrometry (MS)-based workflows:

- Sample Preparation : Use Tricine (20–50 mM) in digestion buffers to stabilize glycoprotein structure and prevent aggregation during tryptic digestion .

- Chromatography :

- HILIC : Pre-separate glycopeptides using hydrophilic interaction liquid chromatography (HILIC) with a Tricine-acetonitrile gradient (pH 5.0).

- RP-LC-MS : Analyze fractions via reversed-phase LC-MS with a C18 column and 0.1% formic acid in mobile phases.

- Data Acquisition : Collect tandem MS spectra in data-dependent mode, annotating glycans using tools like GlycoBase .

Q. What computational methods predict the metal chelation behavior of Tricine derivatives, and how do structural modifications influence binding?

Density functional theory (DFT) and molecular dynamics (MD) are key for studying Tricine-metal interactions:

- DFT Workflow :

- Optimize Tricine and metal ion (e.g., Cu²⁺, Pd²⁺) geometries using the DMol3 module (Materials Studio).

- Calculate binding energy (ΔE) via ΔE = E(complex) − [E(Tricine) + E(metal)].

- Structural Insights :

- Hydrophobic substituents (e.g., octyl groups in n,n-Dioctylglycine) enhance metal complex stability via hydrophobic interactions, whereas hydroxyl groups favor aqueous solubility .

- Experimental Validation : Compare computational results with UV-Vis titration or isothermal titration calorimetry (ITC) data .

Q. How can researchers resolve contradictions in Tricine’s buffering efficiency under varying ionic strengths?

Contradictions arise from Tricine’s pH sensitivity to ionic strength (I) and temperature:

- Experimental Design :

- Systematically vary ionic strength (0.05–0.5 M KCl) and temperature (4–37°C).

- Measure pH shifts using a calibrated pH meter with a Tris-compatible electrode.

- Data Analysis :

- Apply the Henderson-Hasselbalch equation with activity coefficients (Debye-Hückel correction).

- For high-I conditions (>0.3 M), supplement with zwitterionic buffers (e.g., HEPES) to stabilize pH .

Methodological Challenges and Solutions

- Contamination in Metal Chelation Studies : Use ultra-pure Tricine (≥99.9%) and conduct controls with EDTA to distinguish Tricine-specific binding from nonspecific interactions .

- Low Glycopeptide Abundance in MS : Combine Tricine-based HILIC with tandem mass tags (TMT) for multiplexed quantification, improving signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.